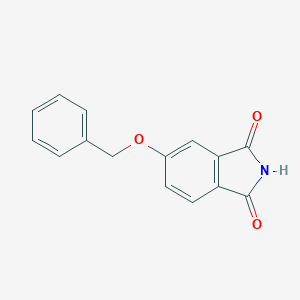

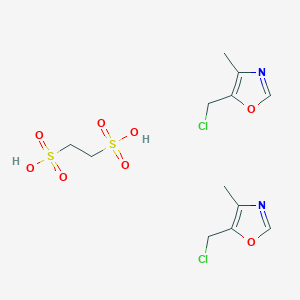

![molecular formula C28H20N4O16S4 B232075 Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]- CAS No. 16473-79-3](/img/structure/B232075.png)

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-' is a chemical compound that is widely used in scientific research applications. It is commonly known as ABTS and is used for measuring the antioxidant activity of a substance. ABTS is a water-soluble compound that can be easily synthesized in the laboratory.

Mécanisme D'action

The mechanism of action of ABTS is based on the ability of the compound to donate electrons to free radicals. ABTS radical cation is a strong oxidizing agent that can accept electrons from other molecules. When ABTS radical cation accepts an electron, it is reduced to ABTS, which is colorless. The reduction of ABTS radical cation can be measured spectrophotometrically, and the results can be used to calculate the antioxidant activity of a substance.

Biochemical and Physiological Effects:

ABTS does not have any known biochemical or physiological effects on the human body. It is a non-toxic compound that is widely used in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ABTS for measuring antioxidant activity are that it is a simple and reliable method that can be easily performed in the laboratory. ABTS is a water-soluble compound that can be used to measure the antioxidant activity of both hydrophilic and lipophilic substances. The limitations of using ABTS are that it measures only the ability of a substance to donate electrons to free radicals and does not take into account other mechanisms of antioxidant activity. Additionally, the ABTS assay may not be relevant to the in vivo antioxidant activity of a substance.

Orientations Futures

For research on ABTS include developing new methods for measuring antioxidant activity that take into account other mechanisms of antioxidant activity. Additionally, research could focus on the use of ABTS in the development of new antioxidant therapies for the treatment of diseases such as cancer and Alzheimer's disease. Finally, research could explore the use of ABTS in the development of new food and cosmetic products with antioxidant properties.

Méthodes De Synthèse

ABTS can be synthesized by reacting 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate. The reaction produces ABTS radical cation, which is blue in color. The blue color of ABTS radical cation can be used to measure the antioxidant activity of a substance.

Applications De Recherche Scientifique

ABTS is widely used in scientific research for measuring the antioxidant activity of a substance. Antioxidants are substances that can prevent or slow down the damage caused by free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer, heart disease, and Alzheimer's disease. ABTS is used to measure the ability of a substance to neutralize free radicals and prevent oxidative damage.

Propriétés

Numéro CAS |

16473-79-3 |

|---|---|

Formule moléculaire |

C28H20N4O16S4 |

Poids moléculaire |

796.7 g/mol |

Nom IUPAC |

2-[2-(4-nitro-2-sulfophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C28H20N4O16S4/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |

Clé InChI |

UYTCJBFOLUYGBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

SMILES canonique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

Autres numéros CAS |

16473-79-3 |

Synonymes |

3,3'-Azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

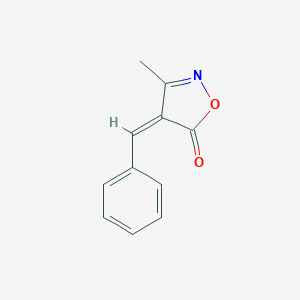

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)